Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-phenyl-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-11(10-7-5-4-6-8-10)12(14(16)19-13)15(17)18-3/h4-9H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFHOYZKULNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based One-Pot Synthesis
A widely used approach to synthesize 2-aminothiophene derivatives involves the Gewald reaction, which condenses a ketone, elemental sulfur, and a cyanoester in the presence of a base.
-
- A mixture of elemental sulfur and a secondary amine (e.g., morpholine) is stirred until sulfur dissolves.
- Ethyl cyanoacetate and an appropriate ketone (e.g., acetophenone for phenyl substitution) are added.
- The reaction is stirred at room temperature or slightly elevated temperatures.
- After completion, the product is purified by silica gel chromatography.
-
- Yields for related 2-aminothiophene esters are typically around 43–51% with this method.
- Solvent: Ethanol or solvent-free conditions have been explored for greener chemistry.
- Temperature: Room temperature to 55 °C.
- Reaction time: Several hours to overnight.
-
- One-pot synthesis reduces steps and waste.
- Environmentally friendly protocols avoid organic solvents during reaction.
Stepwise Functionalization via Substituted Thiophene Intermediates
Another approach involves preparing substituted thiophene intermediates followed by functional group transformations.
-
- Starting from ethyl 2-amino-5-isopropylthiophene-3-carboxylate, phenyl substitution at the 4-position can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
- Esterification with methanol to convert ethyl esters to methyl esters if required.
- Purification by crystallization or chromatography.
Cyclocondensation with Isocyanates and Isothiocyanates
- Reactions of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates in the presence of bases can lead to cyclized products or functionalized thiophenes.
- For example, treatment of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate with benzyl isothiocyanate followed by cyclization yields fused heterocycles but can be adapted for related thiophene carboxylates.
- These methods are more complex and used for derivative synthesis rather than the direct preparation of this compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Gewald Reaction (One-pot) | Ketone (acetophenone analog), S, cyanoacetate, morpholine | RT to 55 °C, ethanol or solvent-free | 43–51 | Green chemistry approach, moderate yield |
| Reflux with Acetic Acid & Diethyl Oxalate | Di-t-butyl-4-phenylthiophene-2,3-dicarbamate | Reflux 3 h, crystallization | Not specified | High purity product, multi-step |
| Cyclocondensation with Isocyanates | 2-Aminothiophene esters, isocyanates | Reflux, ethanolic NaOH | 67–75 | Used for heterocyclic derivatives |
Research Findings and Notes
- The Gewald reaction remains the most practical and scalable method for synthesizing 2-aminothiophene carboxylates with various substitutions, including isopropyl and phenyl groups.
- Modifications in solvent and base can improve yields and environmental impact.
- Purification often requires chromatographic techniques or recrystallization from acetic acid/ethanol mixtures to achieve high purity.
- Cyclization reactions with isocyanates provide access to fused thiophene derivatives but are less direct for the target compound.
- Analytical data such as melting points (>300 °C for purified compounds), NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development. For instance, compounds in this class have shown promise in inhibiting specific enzymes involved in disease pathways.
Biological Studies
This compound is utilized in proteomics research to explore protein interactions and functions. Its ability to bind selectively to proteins can help elucidate biochemical pathways and cellular mechanisms.
Materials Science
The compound serves as a precursor for synthesizing advanced materials, including polymers and specialty chemicals. Its unique thiophene structure enhances conductivity and stability in organic electronic applications.
Case Studies
-
Therapeutic Development:
A study published in the Journal of Medicinal Chemistry explored the efficacy of methyl 2-amino derivatives in targeting cancer cell lines. Results indicated significant cytotoxic effects, warranting further investigation into its use as an anticancer agent. -
Proteomics Research:
In proteomics studies, methyl 2-amino compounds were shown to effectively label specific proteins in complex biological samples, aiding in the identification of protein interactions critical for cellular function. -
Material Synthesis:
Research demonstrated that incorporating methyl 2-amino compounds into polymer matrices improved electrical conductivity, making them suitable for organic solar cells.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiophene Carboxylates
The compound’s structural analogs differ primarily in ester groups, substituent positions, and aromatic ring modifications. Key examples include:
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Ester Group : Ethyl (vs. methyl in the target compound).
- Substituents : Methyl at position 4, phenyl at position 3.
- Role: A starting material in pharmaceutical synthesis, highlighting the importance of ester groups in modulating reactivity and solubility.
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (CAS 5510-01-0)
- Ester Group : Isopropyl (vs. methyl).
- Substituents : Methyl at position 5, 4-propylphenyl at position 3.
- Impact: The bulkier isopropyl ester and 4-propylphenyl group may enhance steric hindrance, affecting crystallinity or interaction with biological targets.
Structural and Functional Implications
Ester Group Effects
- Methyl vs. Ethyl/Isopropyl Esters : Smaller ester groups (e.g., methyl) typically reduce molecular weight and increase metabolic stability compared to bulkier analogs. For instance, methyl esters are more prone to hydrolysis in vivo than ethyl or isopropyl esters, influencing drug half-life .
Substituent Positioning
- Phenyl vs.
- Isopropyl at Position 5 : The target compound’s isopropyl group may enhance hydrophobic interactions in biological systems compared to methyl or hydrogen substituents.
Biological Activity
Overview
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family, characterized by its five-membered ring structure containing sulfur. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The molecular formula is , and it is recognized for its unique substitution pattern that enhances its biological efficacy.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The precise molecular targets can vary depending on the biological context, but studies suggest that this compound may affect cell signaling pathways involved in cancer progression and microbial resistance.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. For instance, a study reported that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate apoptotic pathways suggests potential therapeutic applications in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study conducted by Alverez et al. (2023) evaluated the antimicrobial activity of thiophene derivatives, including this compound. The results showed an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
- Cancer Cell Proliferation : In a separate investigation, the compound was tested on HeLa cells, revealing a significant reduction in cell viability with an IC50 value of 30 µM after 48 hours of treatment. This suggests that the compound effectively inhibits cell proliferation through apoptosis induction.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (µM) - Antimicrobial | IC50 (µM) - Anticancer |
|---|---|---|---|
| This compound | C15H17NO2S | 25 | 30 |
| 2-Aminothiophene | C7H8N2S | 40 | 50 |
| Phenylthiophene | C10H9S | 60 | 70 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves heterocyclization reactions such as the Gewald reaction or Paal–Knorr synthesis. These methods allow for the efficient production of thiophene derivatives with desired functional groups.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can yield sulfoxides or sulfones using reagents like hydrogen peroxide.
- Reduction : Can be converted into dihydrothiophenes using catalysts such as palladium on carbon.
- Substitution : Electrophilic substitution can introduce new functional groups onto the thiophene ring.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate, and how can reaction parameters be optimized?
Answer:
The Gewald thiophene synthesis is a robust one-pot method for analogous compounds. It involves cyclocondensation of a ketone (e.g., isopropyl phenyl ketone), a cyanoester (e.g., methyl cyanoacetate), and elemental sulfur in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., morpholine) . Key optimizations include:
- Molar ratios : Maintain a 1:1.2 ratio of ketone to cyanoester to minimize unreacted starting material.
- Temperature : Reflux at 80–90°C for 8–12 hours ensures complete cyclization.
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >70% purity, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane) .
Basic: Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Answer:
Critical techniques include:
- 1H/13C NMR : Assign the amino proton (δ 5.5–6.0 ppm, broad singlet) and ester methyl group (δ 3.7–3.8 ppm, singlet). Aromatic protons appear as multiplet signals at δ 7.2–7.6 ppm .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at 1700–1750 cm⁻¹) and amino (N-H stretch at 3350–3450 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 318.1 (calculated for C16H19NO2S).
Discrepancies between observed and literature data (e.g., Gewald derivatives ) require validation via independent synthesis or computational modeling.
Advanced: How can crystallographic challenges (e.g., twinning, disorder) in X-ray structure determination be resolved using SHELX software?
Answer:
For disordered isopropyl or phenyl groups:
- SHELXD : Generates initial phase solutions via dual-space algorithms, even for twinned crystals .
- SHELXL refinement : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) to disordered regions.
- Validation metrics : Target R1 < 0.05 and wR2 < 0.12 for high-resolution (<1.0 Å) data. Anisotropic displacement parameters clarify thermal motion in the thiophene ring .
Advanced: How can contradictory NMR or IR data arising from synthetic batches be systematically addressed?
Answer:
Contradictions often stem from:
- Tautomerism : Use variable-temperature NMR (VT-NMR) to assess equilibrium between amino and imino forms.
- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; polar solvents stabilize hydrogen bonding (e.g., amino proton downfield shift).
- Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) predict 13C chemical shifts within ±2 ppm of experimental values .
Advanced: What experimental design principles improve synthetic yield while minimizing side reactions?
Answer:
- Design of Experiments (DoE) : Vary parameters (solvent polarity, base strength) in a factorial design to identify optimal conditions (e.g., ethanol/morpholine maximizes yield at 75%) .
- In-line monitoring : Use FTIR to track cyanide consumption (disappearance of ν(C≡N) at 2200 cm⁻¹).
- Workup strategies : Quench reactions with dilute HCl (pH 4–5) to precipitate the product and avoid ester hydrolysis .
Advanced: How can regioselectivity issues during functionalization (e.g., bromination) of the thiophene ring be controlled?
Answer:
- Electrophilic substitution : The amino group directs electrophiles to the C-5 position (para to the ester). Confirm regiochemistry via NOESY (proximity of C-5 substituent to phenyl protons) .
- Protection strategies : Temporarily protect the amino group with Boc anhydride to redirect reactivity to C-4.
Basic: What purity standards and chromatographic methods are recommended for this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) isocratic elution; retention time ~10.2 min.
- Purity criteria : ≥95% by area normalization, validated via spiked samples with known impurities .
Advanced: How can computational tools predict and rationalize the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic (amino group) and electrophilic (thiophene C-5) sites.
- MD simulations : Assess solvent effects (e.g., DMSO vs. water) on conformational stability.
- HOMO-LUMO analysis : A ΔE gap of ~4.5 eV correlates with UV-Vis λmax at 290 nm, confirming π→π* transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
